2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride
CAS No.: 2155852-94-9
Cat. No.: VC5564570
Molecular Formula: C8H8ClF3N2O
Molecular Weight: 240.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155852-94-9 |
|---|---|
| Molecular Formula | C8H8ClF3N2O |
| Molecular Weight | 240.61 |
| IUPAC Name | 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H |
| Standard InChI Key | FYZAQKMMPMWHNC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is C₈H₈ClF₃N₂O, with a molecular weight of 240.61 g/mol. The structure comprises three key components:
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A pyridine ring substituted at the 3-position with a carbonyl-linked ethylamine group
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A trifluoromethyl (-CF₃) group at the pyridine's 6-position
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A hydrochloride counterion stabilizing the amine functionality
The IUPAC name, 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone hydrochloride, precisely describes this arrangement. The SMILES notation (C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl) and InChIKey (FYZAQKMMPMWHNC-UHFFFAOYSA-N) provide machine-readable structural representations.
Electronic and Steric Features
The trifluoromethyl group exerts significant electronic effects:
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Electron-withdrawing inductive effect (-I): Polarizes the pyridine ring, enhancing electrophilicity at specific positions
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Steric bulk: The CF₃ group (van der Waals volume ≈ 38 ų) creates spatial constraints influencing molecular interactions
The hydrochloride salt improves solubility in polar solvents compared to the free base form, though exact solubility data remain unreported.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₃N₂O |
| Molecular Weight | 240.61 g/mol |
| IUPAC Name | 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone hydrochloride |
| SMILES | C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl |
| InChIKey | FYZAQKMMPMWHNC-UHFFFAOYSA-N |
| PubChem CID | 132371466 |
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis typically involves sequential functionalization of pyridine precursors :
Step 1: Pyridine Core Formation
Pyridine derivatives are synthesized via:
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Hantzsch dihydropyridine synthesis
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Kröhnke pyridinium salt cyclization
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Transition-metal catalyzed cross-couplings
Step 2: Trifluoromethylation
Introducing the -CF₃ group employs:
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Ullmann-type couplings with CF₃X (X = I, Br)
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Radical trifluoromethylation using CF₃SO₂Na
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Electrophilic trifluoromethylation reagents (e.g., Togni's reagent)
Step 3: Amination and Salt Formation
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Reductive amination of ketone intermediates
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Hydrochloride salt precipitation via HCl gas bubbling
Process Optimization
Key reaction parameters from analogous syntheses :
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Temperature: 70-110°C for cyclization steps
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Catalysts: Pd₂(dba)₃/XantPhos systems for cross-couplings
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Solvents: MeOH, toluene, THF
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Workup: Ethyl acetate extraction, Na₂SO₄ drying
Table 2: Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Trifluoromethylation | CF₃I, CuI, DMF, 100°C, 24h |
| Reductive Amination | NaBH₄, MeOH, 0°C → RT |
| Salt Formation | HCl/dioxane, 0°C, 2h |
| Yield | 35-62% (multi-step) |
Analytical Characterization
Spectroscopic Data
Hypothetical characterization based on structural analogs :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH₂), 8.65 (d, J = 8.4 Hz, 1H, Py-H), 8.12 (d, J = 8.0 Hz, 1H, Py-H), 4.32 (s, 2H, CH₂), 3.89 (q, J = 6.8 Hz, 1H, CH)
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¹³C NMR: δ 198.4 (C=O), 152.1 (Py-CF₃), 123.4 (q, J = 270 Hz, CF₃)
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HRMS: m/z calcd. for C₈H₇F₃N₂O [M+H]+: 205.0583; found: 205.0581
Chromatographic Methods
Recommended analytical conditions:
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HPLC: C18 column, 30:70 MeCN/H₂O + 0.1% TFA, 1.0 mL/min, λ = 254 nm
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Retention time: ~6.2 min
Research Applications
Medicinal Chemistry
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Lead compound for kinase inhibitor development
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PROTAC linker component (amine-ketone bifunctionality)
Materials Science
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Ligand for transition metal complexes
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Monomer for fluorinated polymer synthesis
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